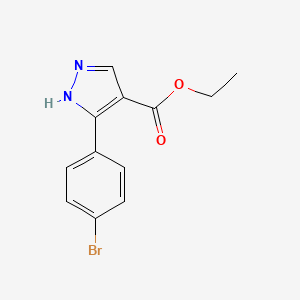

ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Descripción general

Descripción

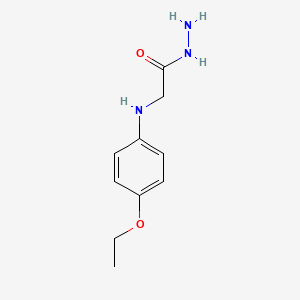

Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 4-position and a bromophenyl group at the 5-position are notable substituents that influence the compound's reactivity and physical properties. Pyrazole derivatives have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including regioselective acylation and alkylation reactions. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstituted acetophenones . Another method involves the 3+2 annulation method, where (E)-ethyl 2-benzylidene-3-oxobutanoate is prepared from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach, followed by cyclocondensation with phenylhydrazine hydrochloride .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and single-crystal X-ray diffraction studies. For example, the molecular geometry, vibrational frequencies, and NMR chemical shift values of a related compound, 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole, were determined using experimental techniques and theoretical calculations . Similarly, the 3D molecular structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single-crystal X-ray diffraction, and the structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions, which are useful for synthesizing condensed pyrazoles. Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can further cyclize to form different condensed pyrazoles . Additionally, the reactivity of pyrazole derivatives allows for the synthesis of a wide range of compounds with potential biological activities, such as acrosin inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like the ethyl ester group and bromophenyl group can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the reactivity and interaction of the compound with biological targets . The antimicrobial activity of certain pyrazole derivatives has been evaluated, demonstrating their potential as antimicrobial agents .

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate serves as a valuable building block in the synthesis of a wide variety of heterocyclic compounds. Its utility is exemplified in the preparation of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of derivatives related to this compound facilitates mild reaction conditions for generating versatile heterocyclic structures and dyes from various precursors including amines, α-aminocarboxylic acids, and phenols (Gomaa & Ali, 2020).

Organometallic Chemistry

In organometallic chemistry, derivatives of ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate are integral in the development of Group 5 metal complexes. These complexes have been extensively studied for modeling interactions within metalloproteins and have shown potential in various organometallic reactions, highlighting the compound's significance in advancing organometallic synthesis and understanding metal-protein interactions (Etienne, 1996).

Therapeutic Applications

Research on pyrazoline derivatives, which include ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate, reveals a broad spectrum of pharmacological properties. These derivatives exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and various other activities. The exploration of pyrazoline-based compounds underscores the potential for developing new therapeutic agents with diverse biological effects (Shaaban et al., 2012).

Catalysis and Synthetic Applications

The compound is also pivotal in the field of catalysis, particularly in the synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts. These scaffolds are crucial for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Recent studies focus on employing various catalysts to enhance the efficiency and selectivity of the synthesis processes, furthering the development of lead molecules for pharmaceutical applications (Parmar et al., 2023).

Analytical and Antioxidant Studies

Furthermore, derivatives of ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate have been investigated for their antioxidant properties. Analytical methods employed to determine antioxidant activity, including various spectrophotometric and electrochemical assays, have utilized these compounds to understand their potential in combating oxidative stress, which is a factor in numerous diseases (Munteanu & Apetrei, 2021).

Mecanismo De Acción

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that pyrazole derivatives interact with their targets, leading to various biological activities . The interaction often involves the formation of a complex between the compound and its target, which can result in changes in the target’s function .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)10-7-14-15-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBVIVNPNDWZJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231756 | |

| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

CAS RN |

1242015-23-1 | |

| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242015-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Ethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3021138.png)

![[(4-Ethoxyphenyl)thio]acetic acid](/img/structure/B3021142.png)

![3-[(2-Ethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B3021147.png)